[4-(Methoxymethyl)phenyl]-morpholin-4-ylmethanone
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Overview
Description
[4-(Methoxymethyl)phenyl]-morpholin-4-ylmethanone is a chemical compound with the molecular formula C12H17NO2 It is characterized by the presence of a methoxymethyl group attached to a phenyl ring, which is further connected to a morpholine ring through a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Methoxymethyl)phenyl]-morpholin-4-ylmethanone typically involves the reaction of 4-(methoxymethyl)benzaldehyde with morpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions is also common in industrial processes .
Chemical Reactions Analysis
Types of Reactions
[4-(Methoxymethyl)phenyl]-morpholin-4-ylmethanone undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the methanone linkage can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products
Oxidation: Formation of 4-(methoxymethyl)benzoic acid.
Reduction: Formation of 4-(methoxymethyl)phenylmethanol.
Substitution: Formation of 4-(methoxymethyl)-2-nitrophenylmethanone or 4-(methoxymethyl)-2-chlorophenylmethanone.
Scientific Research Applications
[4-(Methoxymethyl)phenyl]-morpholin-4-ylmethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of [4-(Methoxymethyl)phenyl]-morpholin-4-ylmethanone involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity and thereby exerting its biological effects. The pathways involved include the modulation of enzyme activity and the alteration of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
4-(Methoxymethyl)phenylmorpholine: Similar structure but lacks the methanone linkage.
4-(Methoxymethyl)benzoic acid: Similar functional groups but different overall structure.
4-(Methoxymethyl)-2-nitrophenylmethanone: Similar core structure with additional nitro group.
Uniqueness
[4-(Methoxymethyl)phenyl]-morpholin-4-ylmethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
[4-(methoxymethyl)phenyl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-16-10-11-2-4-12(5-3-11)13(15)14-6-8-17-9-7-14/h2-5H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQHZZMORGHPPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)C(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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